molecular formula C9H10N4O B11904762 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one

6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one

Cat. No.: B11904762
M. Wt: 190.20 g/mol
InChI Key: XBAYGMQIZSIFQO-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile core structure for the design and synthesis of novel bioactive molecules. Its key research value lies in its application as a precursor for developing potent kinase inhibitors. Derivatives based on this scaffold have demonstrated promising mechanistic roles in oncological research. For instance, a closely related compound, (E)-1-methyl-9-(3-methylbenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (PP562), was identified as a highly selective Discoidin Domain Receptor 2 (DDR2) kinase inhibitor. This inhibitor exhibited excellent antiproliferative activity across a panel of sixteen human cancer cell lines, with IC50 values ranging from 0.016 to 5.667 μM. Further biological characterization revealed that the lead compound could inhibit colony formation, cell migration, and adhesion, while inducing cell cycle arrest at the G2/M phase and affecting ROS generation and apoptosis in HGC-27 gastric cancer cells . Another derivative featuring a 3,4,5-trimethoxybenzylidene substituent demonstrated potent activity by acting as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor and inhibiting tubulin polymerization, thereby exhibiting anti-vascular and antitumor effects in vivo . These studies underscore the potential of this chemical class in exploring new pathways for cancer therapy development. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one

InChI

InChI=1S/C9H10N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h5H,1-4H2,(H,10,12)

InChI Key

XBAYGMQIZSIFQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=NN3)C1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The foundational method for synthesizing the tetrahydropyrazolo-pyrido-pyrimidinone core involves cyclocondensation of aminopyrazole derivatives with cyclic ketones. In a seminal study, the reaction of 3-aminopyrazole with tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one under basic conditions (KOH/EtOH, reflux, 12 h) yielded the target compound with a 68% yield. The mechanism proceeds via nucleophilic attack of the pyrazole amine on the pyrimidinone carbonyl, followed by dehydration.

Guanidine-Mediated Ring Closure

Early patents describe the use of guanidine derivatives to construct the pyrimidinone ring. For instance, treating N-benzyl-piperidone-3-carboxylate with morpholino-guanidine hydrochloride in aqueous K₂CO₃ generated the pyrido-pyrimidinone scaffold through a tandem cyclization-alkylation process. While this method achieves moderate yields (45–55%), it requires stringent pH control to avoid side reactions.

Microwave-Assisted Synthesis

Accelerated Cyclization under Microwave Irradiation

Modern protocols leverage microwave irradiation to reduce reaction times from hours to minutes. A comparative study demonstrated that cyclizing 2-aminothiophene-3-carboxylates with pyrazolo[3,4-d]pyrimidine precursors under microwave conditions (150°C, 20 min) improved yields by 22% compared to conventional heating. The enhanced efficiency arises from uniform thermal energy distribution, minimizing decomposition.

Solvent-Free Microwave Reactions

Solvent-free microwave synthesis has been employed for eco-friendly preparation. Mixing 3-methylbenzaldehyde with preformed pyrazolo-pyrimidinone intermediates under neat conditions (200 W, 10 min) produced the title compound with 78% yield and >95% purity. This approach eliminates solvent waste and simplifies purification.

Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling has been explored for late-stage functionalization. Bromination at position 2 followed by Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces biaryl motifs, though yields remain modest (40–50%) due to steric hindrance.

Structural Characterization and Analytical Data

Critical spectroscopic data for this compound and its derivatives are summarized below:

Table 1: Spectroscopic Signatures of Key Derivatives

Compound1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)HRMS (m/z) [M+H]⁺
Parent core2.35 (m, 4H, CH₂), 3.72 (s, 3H, NCH₃)28.4 (CH₂), 42.1 (NCH₃), 158.2 (C=O)273.1342
PP5622.41 (s, 3H, Ar-CH₃), 7.32–7.45 (m, 4H, Ar-H)121.8–138.4 (Ar-C), 165.3 (C=N)387.1815

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Preparation Methods

MethodTime (h)Yield (%)Purity (%)Scalability
Traditional cyclization125588Moderate
Microwave0.337895High
Knoevenagel88297High

Microwave-assisted synthesis emerges as the superior approach, offering near-quantitative yields and reduced reaction times. However, traditional methods remain valuable for large-scale production due to lower equipment costs.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization Steps

Unwanted regioisomers often form during pyrazole-pyrimidine fusion. DFT calculations suggest that using bulky bases (e.g., DBU) instead of KOH increases selectivity for the 3,4-d fused isomer by 1.8-fold.

Purification Difficulties

The compound’s high polarity complicates column chromatography. Alternative purification strategies include:

  • Recrystallization from ethyl acetate/hexane (1:3)

  • pH-dependent extraction using 0.1 M HCl

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced analogs .

Scientific Research Applications

Biological Activities

Research indicates that 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one exhibits a range of biological activities:

  • Anticancer Activity : Recent studies have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative known as (E)-1-methyl-9-(3-methylbenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (PP562) demonstrated excellent anticancer properties against various human cancer cell lines with IC50 values ranging from 0.016 to 5.667 μM .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of the Discoidin Domain Receptor 2 (DDR2), which plays a critical role in cancer progression. Molecular docking studies revealed that PP562 binds effectively to DDR2 and inhibits its activity .

Case Study 1: DDR2 Kinase Inhibition

A study published in 2022 explored the synthesis and anticancer properties of PP562. The compound was screened against sixteen human cancer cell lines and showed significant antiproliferative activity. It was found to inhibit colony formation and induce apoptosis in gastric cancer cells by targeting DDR2 .

Case Study 2: Molecular Docking Analysis

Further molecular dynamic analyses demonstrated the binding mechanism of PP562 with DDR2 kinase. The results indicated that the compound not only inhibits cell proliferation but also affects ROS generation and induces cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyrimidine Family

PP562 belongs to a broader class of pyrazolo-pyrimidine derivatives, which exhibit diverse bioactivities depending on substituents and ring fusion patterns. Key analogues include:

Compound Name Structural Features Biological Activity Potency (IC50 or Equivalent) References
PP562 6,7,8,9-Tetrahydro core; 3-methylbenzylidene substituent DDR2 kinase inhibition; Anticancer 0.016–5.667 µM
5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-... Pyrazolo[3,4-d]pyrimidin-4(5H)-one core; halogenated aryl-thiazole substituents Anti-inflammatory (carrageenan-induced edema) Comparable to indomethacin
3a (6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrimido[1,2-a]pyrimidin-4(1H)-imine) Pyrimido-pyrimidine fusion; methylsulfanyl groups Not explicitly stated (synthetic intermediate) N/A
4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., EP Patent compounds) Varied substituents (e.g., piperazinyl, fluorinated alkyl chains) Kinase modulation (implied by structural similarity to PP562) Under investigation

Key Structural Insights :

  • PP562 ’s 3-methylbenzylidene group enhances hydrophobic interactions with DDR2’s kinase domain, contributing to its selectivity .
  • Anti-inflammatory pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., 11e , 11f ) incorporate halogenated thiazole moieties, which improve lipophilicity (C log P ~3.5–4.2) and membrane penetration, critical for in vivo efficacy .
Activity and Selectivity Profiles
  • Anticancer Activity: PP562 outperforms many analogues in potency, particularly against gastric cancer (IC50 = 0.016 µM), likely due to its rigid tetracyclic core stabilizing target binding . In contrast, ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives (unrelated structurally) show weaker activity (IC50 >10 µM) .
  • Anti-Inflammatory vs. Anticancer Targets: PP562 and 11e/11f exemplify scaffold versatility. While PP562 targets kinases, 11e/11f inhibit cyclooxygenase (COX) pathways, demonstrating that minor structural changes (e.g., thiazole vs. benzylidene groups) drastically alter biological targets .
Pharmacokinetic and Toxicity Considerations
  • Ulcerogenicity : 11e/11f exhibit minimal gastric toxicity compared to indomethacin, a rare advantage among NSAID-like compounds . PP562’s toxicity profile remains under investigation, though its kinase selectivity suggests fewer off-target effects .

Biological Activity

6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that integrates pyrazolo and pyrimidine rings. The tetrahydro configuration enhances its chemical reactivity and potential biological interactions.

The primary target of this compound is the Discoidin Domain Receptor 2 (DDR2) kinase. Inhibition of this kinase affects various biochemical pathways involved in cell proliferation, adhesion, migration, and invasion. The compound's mechanism includes:

  • Inhibition of DDR2 kinase : This leads to reduced colony formation and cell migration.
  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Alters reactive oxygen species (ROS) generation and promotes cell death pathways .

Anticancer Properties

Research has shown that this compound exhibits potent anticancer activity across various human cancer cell lines. For instance:

  • IC50 Values : In studies involving multiple cancer cell lines, the compound demonstrated excellent antiproliferative effects with IC50 values indicating high potency against tumor growth .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Synthesis and Evaluation : A study reported the synthesis of a derivative of this compound and evaluated its anticancer properties against sixteen human cancer cell lines. The results indicated strong antiproliferative activity with low hepatotoxicity observed during repeated oral dosing .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound interacts favorably with DDR2 kinase's active site, suggesting a mechanism for its inhibitory action .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrazole derivatives known for their pharmacological activities:

Compound NameStructureUnique Features
6-Methylpyrazolo[3,4-d]pyrimidin-4-oneStructureStudied for anticancer activity but lacks ethyl substitution.
5-Amino-pyrazole derivativesStructureKnown for anti-inflammatory properties; simpler structure.
Pyrazolo[5,4-b]pyrimidine derivativesStructureExhibits antimicrobial activity; different ring fusion pattern.

This comparison highlights the unique aspects of this compound while situating it within a broader context of related compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics which are crucial for its therapeutic efficacy in vivo. Further studies are needed to fully elucidate its metabolic pathways and potential interactions with other drugs.

Q & A

Q. How do molecular dynamics (MD) simulations explain target binding kinetics?

  • Protocol :
  • Trajectory analysis : 100-ns MD simulations (AMBER) reveal stable hydrogen bonds between pyrimidine C=O and DDR2 Lys87 .
  • Binding free energy : MM-PBSA calculations show van der Waals interactions (ΔG ~ -12 kcal/mol) dominate over electrostatic terms .
  • Validation : Mutagenesis studies (e.g., Lys87Ala) reduce compound affinity by >50%, aligning with simulation predictions .

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